Taraxasterol acetate

Catalog No.
S579173
CAS No.
6426-43-3
M.F
C32H52O2
M. Wt
468.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taraxasterol acetate

CAS Number

6426-43-3

Product Name

Taraxasterol acetate

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1

InChI Key

SFEUTIOWNUGQMZ-ZHLOSDGBSA-N

SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C

Synonyms

taraxasterol acetate, taraxasteryl acetate, urs-20(30)-en-3-ol acetate

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C

Potential Anti-inflammatory Properties

One of the most promising research areas regarding taraxasterol acetate is its potential anti-inflammatory activity. Studies have shown that taraxasterol acetate may exhibit anti-inflammatory effects by:

  • Suppressing the expression of pro-inflammatory mediators: Research suggests that taraxasterol acetate can downregulate the production of inflammatory molecules such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in stimulated immune cells [].
  • Inhibiting key signaling pathways: Studies have demonstrated that taraxasterol acetate may inhibit the activation of the NF-κB pathway, a critical regulator of inflammation [].

Taraxasterol acetate, also known as taraxerol acetate, is a natural triterpenoid compound primarily derived from the common dandelion (Taraxacum officinale). It appears as a colorless or slightly yellow crystalline solid and has a distinct odor. This compound is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. Its molecular formula is C₃₂H₅₂O₂, with a molecular weight of 468.77 g/mol .

, including:

  • Oxidation: This reaction can modify the compound's functional groups, potentially altering its biological activity.
  • Reduction: Reduction reactions may lead to the formation of alcohols or other derivatives.
  • Substitution: Various substitution reactions can occur, depending on the reagents and conditions used. These reactions can yield different derivatives of taraxasterol acetate .

This compound exhibits notable biological activities, including:

  • Anti-inflammatory Properties: Taraxasterol acetate has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-8 .
  • Antioxidative Effects: It reduces the production of reactive oxygen species, contributing to its antioxidative properties .
  • Anticancer Activity: Studies indicate that taraxasterol acetate significantly inhibits tumor cell proliferation, promotes apoptosis, and reduces cell migration and angiogenesis. Its mechanism involves the degradation of RNF31 through autophagy activation, which affects p53 protein levels in colorectal cancer cells .

The synthesis of taraxasterol acetate typically involves extraction from the dandelion plant. The general steps include:

  • Extraction: Plant material is combined with an organic solvent (e.g., ethanol).
  • Infusion: The mixture undergoes extraction or infusion to obtain a crude extract.
  • Solvent Evaporation: The solvent is evaporated to concentrate the extract.
  • Purification: Additional purification methods, such as chromatography, are employed to isolate taraxasterol acetate .

Taraxasterol acetate has various applications in:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored for therapeutic use in treating conditions like rheumatoid arthritis and certain cancers.
  • Cosmetics: Its antioxidative properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.
  • Nutraceuticals: The compound may be used in dietary supplements for its health benefits associated with inflammation and cancer prevention .

Research indicates that taraxasterol acetate interacts with various cellular pathways:

  • It promotes autophagy, leading to the degradation of RNF31, which is implicated in cancer progression.
  • The compound's effects on inflammatory pathways suggest potential interactions with immune response mechanisms .
  • Studies also indicate that it may modulate oxidative stress responses by affecting reactive oxygen species production .

Taraxasterol acetate shares structural similarities with several other triterpenoids. Notable similar compounds include:

Compound NameMolecular FormulaBiological Activity
TaraxasterolC₃₀H₅₀OAnti-inflammatory, anticancer
TaraxerolC₃₀H₅₀OAnti-inflammatory
Oleanolic AcidC₂₃H₃₈O₄Hepatoprotective, anti-inflammatory
Ursolic AcidC₂₃H₃₈O₄Antioxidant, anti-inflammatory

Uniqueness of Taraxasterol Acetate

While sharing structural characteristics with these compounds, taraxasterol acetate is unique due to its specific biological activities related to autophagy and its potential therapeutic applications in cancer treatment and inflammation management. Its natural origin from Taraxacum officinale further distinguishes it from synthetic triterpenoids .

XLogP3

9.7

Hydrogen Bond Acceptor Count

2

Exact Mass

468.396730897 g/mol

Monoisotopic Mass

468.396730897 g/mol

Heavy Atom Count

34

Appearance

Powder

UNII

9F07Z33516

Wikipedia

Taraxasterol acetate

Dates

Modify: 2023-08-15

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